molecular formula C9H9IO2 B11849587 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 861081-07-4

5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole

Cat. No.: B11849587
CAS No.: 861081-07-4
M. Wt: 276.07 g/mol
InChI Key: MFUKTGJDNHRCCF-UHFFFAOYSA-N
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Description

5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol It is characterized by the presence of an iodine atom attached to a benzo[d][1,3]dioxole ring system, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole typically involves the iodination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-2,2-dimethylbenzo[d][1,3]dioxole, while oxidation with potassium permanganate could produce this compound-4-carboxylic acid.

Scientific Research Applications

5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its iodine atom and benzo[d][1,3]dioxole ring system. These interactions can modulate biological pathways and processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine-substituted compound.

Uniqueness

5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in certain synthetic applications and biological studies.

Properties

CAS No.

861081-07-4

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-iodo-2,2-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H9IO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3

InChI Key

MFUKTGJDNHRCCF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)I)C

Origin of Product

United States

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